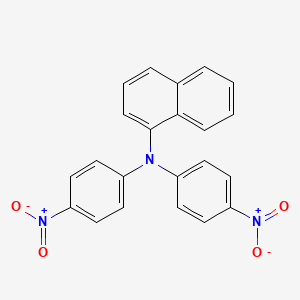
N,N-Bis(4-nitrophenyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-nitrophenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two nitrophenyl groups attached to a naphthalen-1-amine core. It is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-nitrophenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-nitrobenzaldehyde under specific conditions. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the use of palladium catalysts and phosphine ligands. The reaction is carried out in the presence of a base, such as sodium tert-butoxide, and a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-nitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: N,N-Bis(4-aminophenyl)naphthalen-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
N,N-Bis(4-nitrophenyl)naphthalen-1-amine has been extensively studied for its applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: Investigated for its potential in the development of advanced materials with unique electronic properties.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Explored for its potential as a fluorescent probe and in the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-nitrophenyl)naphthalen-1-amine in organic electronics involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layer, enhancing the efficiency of devices like OLEDs and solar cells. The presence of nitro groups and the conjugated naphthalene core contribute to its electronic properties, allowing efficient charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and organic photovoltaic devices.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used as a hole transport material in organic electronics.
Uniqueness
N,N-Bis(4-nitrophenyl)naphthalen-1-amine stands out due to its specific electronic properties conferred by the nitro groups and naphthalene core. These properties make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial.
Propriétés
Numéro CAS |
150044-10-3 |
|---|---|
Formule moléculaire |
C22H15N3O4 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N,N-bis(4-nitrophenyl)naphthalen-1-amine |
InChI |
InChI=1S/C22H15N3O4/c26-24(27)19-12-8-17(9-13-19)23(18-10-14-20(15-11-18)25(28)29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H |
Clé InChI |
RNALZTKNRHNQHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
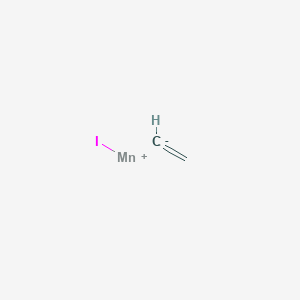
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
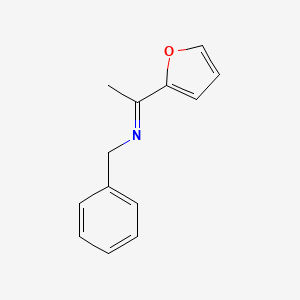

![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
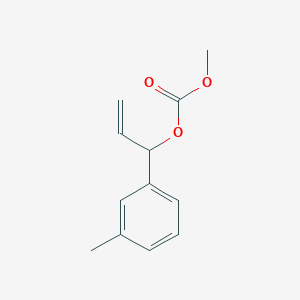
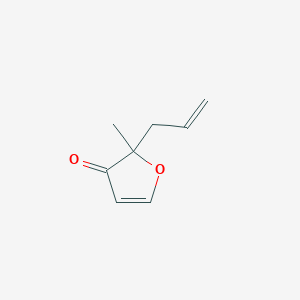
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)

